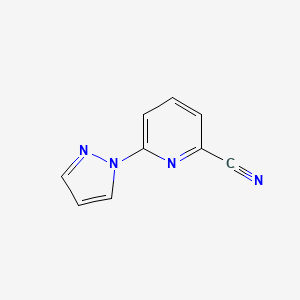

6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-pyrazol-1-ylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-7-8-3-1-4-9(12-8)13-6-2-5-11-13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXJHROZIGSIQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of the Nitrile Group in 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile Coordination Chemistry

Executive Summary

The ligand 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile (henceforth referred to as ppz-CN ) represents a critical scaffold in modern coordination chemistry, particularly for researchers in bio-organometallic catalysis and metallodrug development. Unlike simple bipyridine analogues, ppz-CN introduces a distinct electronic asymmetry: the electron-rich pyrazole ring acts as a strong

This guide dissects the dual role of the nitrile group:

-

Electronic Modulator: Stabilizing low-valent metal centers (e.g., Ru(II), Re(I)) via

-backbonding, serving as a sensitive IR redox reporter. -

Reactive Warhead: Undergoing metal-mediated hydrolysis to carboxamides, a mechanism mimicking nitrile hydratase enzymes and offering a pathway for "prodrug" activation in hypoxic tumor environments.

Ligand Architecture & Electronic Profile

The ppz-CN ligand is defined by a "push-pull" electronic system. This asymmetry is vital for directional charge transfer (MLCT) transitions and fine-tuning the redox potentials of the central metal.

The Chelate Effect vs. Nitrile Hemilability

The primary coordination mode is N,N-bidentate chelation involving the pyridine nitrogen (

| Feature | Electronic Impact | Coordination Consequence |

| Pyrazole ( | Strong | Increases electron density on Metal ( |

| Pyridine ( | Moderate | Primary anchor; stabilizes the chelate ring. |

| Nitrile ( | Strong | Lowers LUMO energy; stabilizes Metal in lower oxidation states; acts as an electrophilic site. |

The "IR Tag" Phenomenon

In Ruthenium(II) polypyridyl complexes, the nitrile stretch (

-

Free Ligand:

-

Coordinated (Ru

): Shifts to lower frequencies if backbonding occurs, or remains static if purely inductive. -

Reduction (Ru

Ru

The Reactive Core: Metal-Mediated Nitrile Hydrolysis

For drug development professionals, the most critical attribute of ppz-CN is the susceptibility of the nitrile group to metal-mediated hydrolysis . This reaction converts the nitrile into a primary amide (

Mechanism: The "Pinner-Type" Activation

Upon coordination of the pyridine-pyrazole moiety, the metal center (

Mechanistic Pathway (DOT Visualization)

Figure 1: The catalytic cycle of metal-mediated nitrile hydrolysis. The metal center acts as a Lewis acid, activating the nitrile carbon for nucleophilic attack, mimicking the active site of nitrile hydratase enzymes.

Biological Implications (Prodrug Strategy)

This reactivity is exploitable in medicinal chemistry.[2] A lipophilic nitrile-containing complex can cross cell membranes. Once inside, intracellular conditions (pH, specific metallo-chaperones) can trigger hydrolysis to the more polar amide, locking the drug inside the cell or altering its binding affinity to DNA/proteins [2].

Experimental Protocols

Synthesis of 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile

Rationale: This protocol utilizes a nucleophilic aromatic substitution (

Reagents:

-

1H-Pyrazole (1.2 eq)

-

2-Bromo-6-cyanopyridine (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion, 1.5 eq)

-

Solvent: Anhydrous DMF or THF

Step-by-Step Protocol:

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH in anhydrous DMF at 0°C.

-

Deprotonation: Add 1H-pyrazole dropwise. Stir for 30 mins at 0°C until H₂ evolution ceases. Observation: Solution turns clear/yellowish.

-

Coupling: Add 2-bromo-6-cyanopyridine dissolved in DMF dropwise.

-

Reaction: Warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Quench & Workup: Pour mixture into ice-cold water. The product often precipitates. If not, extract with CH₂Cl₂ (3x).

-

Purification: Recrystallize from Ethanol or column chromatography (Silica, Hex/EtOAc).

Synthesis of Ru(bpy)₂(ppz-CN)₂

Rationale: Standard complexation using a labile precursor. The nitrile group must be protected from hydrolysis during this step by using anhydrous solvents.

Reagents:

-

cis-[Ru(bpy)₂Cl₂] (1.0 eq)

-

ppz-CN Ligand (1.1 eq)

-

AgPF₆ (2.2 eq) - To remove chlorides and drive reaction.

-

Solvent: Ethylene Glycol (for thermal activation) or Ethanol/Water (if hydrolysis is desired). Use Anhydrous Ethanol for non-hydrolyzed product.

Protocol:

-

Dehalogenation: Reflux [Ru(bpy)₂Cl₂] and AgPF₆ in acetone for 1 hr. Filter off AgCl precipitate. Evaporate solvent.

-

Complexation: Dissolve the resulting solvato-complex in 2-methoxyethanol. Add ppz-CN .

-

Reflux: Heat at 120°C for 6 hours under Argon. Crucial: Presence of water here will convert -CN to -CONH₂.

-

Precipitation: Cool to RT. Add saturated aqueous NH₄PF₆.

-

Isolation: Filter the red/orange precipitate. Wash with water and diethyl ether.

Data Analysis & Characterization Standards

When validating these complexes, the following spectroscopic signatures are definitive.

Infrared Spectroscopy (FT-IR)

The nitrile stretch is the primary diagnostic tool.

| Compound State | Frequency ( | Interpretation |

| Free Ligand | Unperturbed nitrile. | |

| N-Bound Complex | Slight increase due to | |

| Hydrolyzed (Amide) | Absent | Disappearance of |

NMR Spectroscopy ( H)

-

Symmetry Breaking: The ppz-CN ligand is asymmetric. Expect distinct doublets for the pyridine protons.

-

Hydrolysis Indicator: If the nitrile hydrolyzes to an amide, look for two broad singlets (NH₂) between 6.0–8.0 ppm (solvent dependent), which are exchangeable with D₂O.

Electronic Flow & Stability (DOT Visualization)

Figure 2: Electronic influence of the ppz-CN ligand. The nitrile group lowers the LUMO energy, red-shifting the Metal-to-Ligand Charge Transfer (MLCT) absorption, crucial for photodynamic therapy applications.

References

-

Nitrile Substituents at the Conjugated Dipyridophenazine Moiety as Infrared Redox Markers. Inorganic Chemistry. (2024).

-

Metal-Mediated Hydrolysis of Nitriles. Comprehensive Coordination Chemistry II. (2003).

-

Ruthenium(II) complexes with pyrazolyl-pyridazine ligands: Synthesis and Reactivity. Journal of Biological Inorganic Chemistry. (2024).[3]

-

Reactions of Nitriles. Chemistry Steps. (2025).

-

Catalytic Conversion of Nitriles by Metal Pincer Complexes. University of Groningen. (2020).

Sources

Methodological & Application

Application Notes & Protocols: A Scalable Synthesis of 6-(1H-Pyrazol-1-yl)pyridine-2-carbonitrile

Abstract

This document provides a comprehensive guide to the scalable synthesis of 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile, a key building block in modern drug discovery. The protocol herein is centered around a robust and optimized Buchwald-Hartwig amination, a cornerstone of carbon-nitrogen bond formation in contemporary organic synthesis. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol suitable for scale-up, and provide extensive troubleshooting guidance. This application note is intended for researchers, chemists, and process development professionals in the pharmaceutical and agrochemical industries, offering a validated pathway to this valuable intermediate with high yield and purity.

Introduction: The Significance of the Pyrazolyl-Pyridine Scaffold

The fusion of pyrazole and pyridine rings creates a privileged heterocyclic scaffold frequently encountered in medicinal chemistry. Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antitumor properties.[1][2] Similarly, the pyridine nucleus is a ubiquitous feature in numerous pharmaceuticals. The title compound, 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile, serves as a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapeutics.

The challenge, as with many such intermediates, lies in developing a synthetic route that is not only high-yielding but also scalable, safe, and economically viable. The protocol detailed below addresses these critical requirements by employing a palladium-catalyzed cross-coupling reaction, which has been extensively optimized for reliability and efficiency.

Retrosynthetic Analysis and Strategy

The most logical and industrially viable approach for constructing the C-N bond between the pyridine and pyrazole rings is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance. The retrosynthetic disconnection is shown below:

> Figure 1. Retrosynthetic analysis of 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile.

Our forward synthesis, therefore, involves the coupling of commercially available 6-chloropyridine-2-carbonitrile and pyrazole. The choice of a chloro-pyridine substrate presents a greater challenge than its bromo- or iodo- counterparts due to the stronger C-Cl bond, necessitating a carefully selected catalytic system.[3][4] Modern bulky, electron-rich phosphine ligands are essential to facilitate the oxidative addition of the palladium catalyst to the aryl chloride.[3][4]

Detailed Scalable Synthesis Protocol

This protocol is optimized for a 10-gram scale and can be adapted for larger quantities with appropriate engineering controls.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Weight | Quantity (Scale) | Purity | Supplier |

| 6-Chloropyridine-2-carbonitrile | 1436-43-7 | 138.56 g/mol | 10.0 g (1.0 eq) | >98% | Commercial |

| Pyrazole | 288-13-1 | 68.08 g/mol | 5.4 g (1.1 eq) | >98% | Commercial |

| XPhos Pd G3 | 1445085-82-4 | 864.77 g/mol | 624 mg (1.0 mol%) | - | Commercial |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 g/mol | 10.4 g (1.5 eq) | >97% | Commercial |

| Toluene | 108-88-3 | 92.14 g/mol | 200 mL | Anhydrous | Commercial |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | Reagent Grade | Commercial |

| Hexanes | 110-54-3 | 86.18 g/mol | As needed | Reagent Grade | Commercial |

| Saturated aq. NH₄Cl | - | - | As needed | - | In-house |

| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 g/mol | As needed | Granular | Commercial |

Equipment:

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

-

Glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Experimental Workflow

Step-by-Step Procedure

-

Reaction Setup: Assemble the three-neck flask with a condenser, magnetic stir bar, temperature probe, and an inert gas inlet/outlet. Flame-dry the glassware under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

-

Charging Reagents: To the flask, add 6-chloropyridine-2-carbonitrile (10.0 g), pyrazole (5.4 g), sodium tert-butoxide (10.4 g), and XPhos Pd G3 (624 mg).

-

Solvent Addition: Add anhydrous toluene (200 mL) via cannula or syringe.

-

Reaction: Begin vigorous stirring and heat the mixture to 100 °C. The solution will typically turn dark brown.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting 6-chloropyridine-2-carbonitrile is consumed (typically 12-24 hours).

-

Work-up: Once complete, cool the reaction to room temperature. Carefully quench by slowly adding saturated aqueous ammonium chloride solution (100 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 30% ethyl acetate).

-

Final Product: Combine the pure fractions and concentrate in vacuo. Dry the resulting white to off-white solid under high vacuum to afford 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile. (Expected yield: 80-90%).

Process Optimization and Mechanistic Insight

The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent.[4]

Parameter Optimization

| Parameter | Recommended | Rationale & Alternatives |

| Catalyst | XPhos Pd G3 (precatalyst) | Modern palladacycle precatalysts like G3 or G4 are preferred as they efficiently generate the active Pd(0) species.[3] Using older systems like Pd₂(dba)₃ or Pd(OAc)₂ is possible but may require higher catalyst loading and longer reaction times. |

| Ligand | XPhos (part of G3 precatalyst) | For challenging aryl chlorides, bulky, electron-rich biarylphosphine ligands are crucial.[4] Alternatives like RuPhos or BrettPhos could also be effective and may be screened for optimal performance.[3] |

| Base | NaOtBu | A strong, non-nucleophilic base is required to deprotonate the pyrazole. KOtBu or LHMDS are common alternatives.[3] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this often requires higher temperatures.[4] |

| Solvent | Toluene | A non-polar, high-boiling solvent is ideal. Dioxane or THF are also commonly used.[5] The choice can affect solubility and reaction kinetics. |

| Temperature | 100 °C | Sufficient thermal energy is needed to promote the oxidative addition of the C-Cl bond. Temperature can be optimized (e.g., 80-120 °C) to balance reaction rate and potential side reactions. |

Troubleshooting Guide

-

Issue: Low Conversion: This is often due to an inactive catalyst. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. The palladium catalyst and phosphine ligands can be sensitive to air and moisture.[4]

-

Issue: Hydrodehalogenation Side Product: The starting 6-chloropyridine-2-carbonitrile is reduced to pyridine-2-carbonitrile. This can be minimized by optimizing the catalyst loading and reaction temperature.[3]

-

Issue: Difficult Purification: Peak tailing during chromatography is a common problem with pyridine derivatives due to interactions with acidic silanol groups on the silica gel.[6] Adding a small amount of a competing base like triethylamine (e.g., 0.1-1%) to the eluent can significantly improve peak shape and separation.[6]

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.55 (d, 1H), ~7.95 (d, 1H), ~7.80 (dd, 1H), ~7.75 (d, 1H), ~7.65 (d, 1H), ~6.50 (t, 1H).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~152.0, ~143.0, ~140.0, ~133.0, ~128.0, ~118.0, ~117.0, ~110.0.

-

LC-MS (ESI): Calculated for C₉H₆N₄ [M+H]⁺: 171.06. Found: 171.1.

-

RP-HPLC: A reverse-phase HPLC method can be developed for purity analysis. A typical starting point would be a C18 column with a mobile phase of water and acetonitrile (both with 0.1% TFA or formic acid) and UV detection at ~254 nm.[7]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate gloves (e.g., butyl rubber or nitrile gloves, checking manufacturer compatibility charts).[8]

-

Handling: Conduct all operations in a well-ventilated chemical fume hood.[9][10] Pyridine derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[9][11] Pyrazole is a combustible solid that can cause skin and eye irritation.[12] Sodium tert-butoxide is a corrosive solid that reacts violently with water.

-

Spills: In case of a spill, evacuate the area and handle according to established laboratory procedures. For large spills, contact environmental health and safety personnel.[8][10]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

- Safety Data Sheet for Pyridine. (2023).

-

ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

-

University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.

-

Penta. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

-

ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]

-

International Journal of Current Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

- ResearchGate. (2024). Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470.

-

MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]

-

ACS Figshare. (2024). Scalable Synthesis of 6‑Chloro‑1H‑pyrazolo[3,4‑b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Company Homepage. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives.

-

National Institutes of Health (NIH). (2024). Modification of sensitive pyridine-pyrazolone method for determination of blood cyanide. Retrieved from [Link]

-

SpringerLink. (1965). STUDIES OF PYRAZOLES. XLVI. SYNTHESIS OF PYRAZOLO PYRIDONES. Retrieved from [Link]

-

American Chemical Society. (2026). Selective Para-Vinylation of Cyano-Pyrazine. Retrieved from [Link]

-

eScholarship.org. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijcpa.in [ijcpa.in]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. kishida.co.jp [kishida.co.jp]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 12. chemicalbook.com [chemicalbook.com]

Application Notes & Protocols: A Guide to Palladium-Catalyzed Cross-Coupling for Pyrazolyl-Pyridine Synthesis

Introduction: The Significance of the Pyrazolyl-Pyridine Scaffold

The fusion of pyrazole and pyridine rings into a single molecular framework has emerged as a "privileged scaffold" in modern medicinal chemistry and drug development.[1][2] These bicyclic and linked heterocyclic systems are cornerstones in the design of novel therapeutic agents due to their versatile three-dimensional structures and their capacity for multi-point interactions with biological targets.[3] Pyrazolyl-pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as kinase inhibitors for oncology (e.g., CDK2, p38 kinase), anti-inflammatory agents, and therapeutics for neurodegenerative diseases.[2][3][4] The ability to efficiently and selectively synthesize diverse libraries of these compounds is therefore of paramount importance to researchers in pharmacology and drug discovery.

Palladium-catalyzed cross-coupling reactions have become the gold standard for constructing the critical C-C and C-N bonds that unite the pyrazole and pyridine moieties.[5] These methods offer unparalleled functional group tolerance, high yields, and predictable stereochemistry, making them indispensable tools in both academic and industrial laboratories.[6] This guide provides an in-depth exploration of the primary palladium-catalyzed methodologies for pyrazolyl-pyridine synthesis, offering not just step-by-step protocols but also the mechanistic rationale behind the experimental choices.

The Engine of Synthesis: The Palladium Catalytic Cycle

At the heart of these powerful transformations lies a common, elegant catalytic cycle.[7] A palladium(0) complex serves as the catalytic workhorse, orchestrating the coupling of two fragments through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][8] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The cycle begins with the insertion of the low-valent Pd(0) catalyst into the carbon-halide (or triflate) bond of one of the coupling partners (e.g., a halopyridine). This oxidizes the palladium from the 0 to the +2 state and activates the substrate.[5] The reactivity order for the halide is typically I > Br > OTf >> Cl.[6]

-

Transmetalation: The second coupling partner, an organometallic reagent (e.g., a pyrazolylboronic acid or a pyrazolylstannane), transfers its organic group to the palladium(II) center, displacing the halide.[8] This step brings both the pyrazolyl and pyridinyl fragments together on the same metal center.

-

Reductive Elimination: In the final step, the two organic fragments are joined together, forming the new C-C or C-N bond and the desired pyrazolyl-pyridine product. This step reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[5][7]

Figure 1. A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Method 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, the commercial availability of a vast array of boronic acids and esters, and the generally low toxicity of its boron-containing byproducts.[7][8] It is an exceptionally robust method for forging a C-C bond between a pyrazole and a pyridine ring.

Mechanism and Key Considerations

The reaction couples an organoboron species (e.g., 4-(dihydroxyboranyl)-1-methyl-1H-pyrazole) with a halide or triflate (e.g., 2-bromopyridine). A critical component is the use of a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), which is essential for activating the boronic acid to facilitate the transmetalation step.[6][7] The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or pre-catalysts like XPhos Pd G2) and ligand is crucial for reaction efficiency and can be tailored to the specific substrates.[9][10]

Detailed Experimental Protocol: Synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)pyridine

This protocol describes the coupling of 4-iodo-1-methyl-1H-pyrazole with 2-pyridylboronic acid.

Materials:

-

4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

-

2-Pyridylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Nitrogen or Argon gas supply

-

Microwave synthesis vials or standard reaction flask with condenser

Procedure:

-

Vessel Preparation: To a microwave vial or a dry round-bottom flask equipped with a magnetic stir bar, add 4-iodo-1-methyl-1H-pyrazole (e.g., 0.5 mmol, 104 mg) and 2-pyridylboronic acid (0.6 mmol, 74 mg).

-

Catalyst and Base Addition: Add cesium carbonate (1.25 mmol, 407 mg) and Pd(PPh₃)₄ (0.025 mmol, 29 mg).

-

Solvent Addition and Degassing: Add the solvent mixture of 1,4-dioxane (4 mL) and water (1 mL). Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

-

Reaction:

-

Conventional Heating: Heat the mixture to 90-100 °C under a nitrogen atmosphere and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Microwave Irradiation: Heat the mixture in a microwave reactor to 90 °C for 10-30 minutes.[11] Microwave heating can dramatically reduce reaction times.[12]

-

-

Work-up: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(1-methyl-1H-pyrazol-4-yl)pyridine.

Method 2: Stille Coupling for C-C Bond Formation

The Stille coupling utilizes organostannane (tin) reagents and offers the significant advantage of being largely insensitive to air and moisture.[13][14] The reaction conditions are very mild and tolerate a vast array of sensitive functional groups, making it a powerful tool for late-stage functionalization in complex syntheses.[15][16] The primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[13]

Mechanism and Key Considerations

The reaction couples an organostannane (e.g., 1-methyl-4-(tributylstannyl)-1H-pyrazole) with an aryl halide or triflate. A key feature is that it does not require a base. The transmetalation step proceeds directly between the organostannane and the Pd(II) complex. The addition of a chloride source, such as lithium chloride (LiCl), can accelerate the reaction.[13]

Detailed Experimental Protocol: Synthesis of 4-(Pyridin-3-yl)-1H-pyrazole

This protocol details the coupling of 3-bromopyridine with 1-(tetrahydro-2H-pyran-2-yl)-4-(tributylstannyl)-1H-pyrazole, followed by deprotection.

Materials:

-

3-Bromopyridine (1.0 equiv)

-

1-(Tetrahydro-2H-pyran-2-yl)-4-(tributylstannyl)-1H-pyrazole (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Anhydrous Toluene or DMF

-

Nitrogen or Argon gas supply

Procedure:

-

Vessel Preparation: To a dry, nitrogen-flushed flask equipped with a condenser and magnetic stir bar, add 3-bromopyridine (e.g., 1.0 mmol, 158 mg) and the organostannane reagent (1.1 mmol, 481 mg).

-

Solvent and Catalyst Addition: Add anhydrous toluene (10 mL) followed by Pd(PPh₃)₄ (0.05 mmol, 58 mg).

-

Reaction: Heat the reaction mixture to 110 °C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature. To remove the majority of tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) and stirred vigorously for 1 hour. The resulting precipitate (tributyltin fluoride) is then filtered off.

-

Extraction: Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification and Deprotection: Purify the crude product by column chromatography. The resulting THP-protected pyrazolyl-pyridine can then be deprotected by treatment with an acid (e.g., HCl in methanol or p-toluenesulfonic acid) to yield the final product.

Method 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds.[17] It enables the direct N-arylation of a pyrazole with a halopyridine or, conversely, the amination of a halopyrazole with an aminopyridine.[18][19] This reaction has largely replaced harsher classical methods and is characterized by its broad substrate scope and high functional group tolerance.[17]

Mechanism and Key Considerations

The catalytic cycle is similar to other cross-couplings but involves the formation of a palladium-amide complex.[17][20] After oxidative addition of the Pd(0) to the aryl halide, the amine (or pyrazole) coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is required to deprotonate the coordinated nitrogen, forming the key palladium-amido intermediate. Reductive elimination then forges the C-N bond.[20] The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, JohnPhos) or N-heterocyclic carbene (NHC) ligands often providing the best results.[19]

Detailed Experimental Protocol: Synthesis of 1-(Pyridin-2-yl)-1H-pyrazole

This protocol describes the N-arylation of pyrazole with 2-bromopyridine.

Materials:

-

2-Bromopyridine (1.0 equiv)

-

Pyrazole (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4-6 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene or 1,4-Dioxane

-

Nitrogen or Argon gas supply (glovebox recommended for handling reagents)

Procedure:

-

Vessel Preparation: In a glovebox, add NaOtBu (e.g., 1.4 mmol, 135 mg) to an oven-dried reaction vial. Add pyrazole (1.2 mmol, 82 mg), 2-bromopyridine (1.0 mmol, 158 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), and Xantphos (0.04 mmol, 23 mg).

-

Solvent Addition: Add anhydrous toluene (5 mL). Seal the vial tightly.

-

Reaction: Remove the vial from the glovebox and place it in a preheated oil bath at 100-110 °C. Stir for 12-24 hours. Monitor reaction completion by LC-MS.

-

Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(pyridin-2-yl)-1H-pyrazole.

Comparative Overview of Core Methods

| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Buchwald-Hartwig Amination |

| Bond Formed | C-C | C-C | C-N |

| Key Reagents | Organoboron compounds | Organostannane compounds | Amines/N-heterocycles |

| Toxicity Profile | Low (Boron byproducts are generally benign) | High (Organotin reagents are toxic) | Moderate (Ligands/bases can be hazardous) |

| Functional Group Tolerance | Very Good | Excellent | Excellent |

| Requirement for Base | Yes (e.g., Carbonates, Phosphates) | No (LiCl often added as an accelerant) | Yes (Strong, non-nucleophilic, e.g., NaOtBu) |

| Air/Moisture Sensitivity | Boronic acids are generally stable but can dehydrate | Organostannanes are highly stable | Catalyst/base systems are often air-sensitive |

| Primary Advantage | Low toxicity, wide reagent availability.[11] | Exceptional functional group tolerance.[14] | Direct and efficient C-N bond formation.[17] |

| Primary Disadvantage | Can be sensitive to sterically hindered substrates. | Toxicity and removal of tin byproducts.[13] | Requires strictly anhydrous/anaerobic conditions. |

Advanced Strategy: C-H Activation

A more recent and cutting-edge approach involves the direct C-H activation/arylation of pyrazole or pyridine rings.[4][21] This strategy avoids the pre-functionalization (halogenation or conversion to an organometallic reagent) of one of the coupling partners, making it a more atom-economical and step-efficient process.[22] For example, a palladium catalyst can coordinate to a directing group on one heterocycle and activate a proximal C-H bond for coupling with a halo-substituted partner.[23] While powerful, these methods are often highly substrate-specific and may require extensive optimization of directing groups and reaction conditions.[4]

Figure 2. Major palladium-catalyzed strategies for pyrazolyl-pyridine synthesis.

References

- Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google AI Search.

- 17.2: Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize Outreach AB.

- Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... (n.d.). ResearchGate.

- Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. (2016, January 13). ACS Publications.

- Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific.

- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). National Center for Biotechnology Information.

- NNN Pincer Palladium(II) Complexes with N-(2-(1H-Pyrazol-1-yl)Phenyl)-Picolinamide Ligands: Synthesis, Characterization, and Application to Heck Coupling Reaction. (2023, October 9). ResearchGate.

- Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. (n.d.). National Center for Biotechnology Information.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond. (2026, January 31). Google AI Search.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI.

- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014, March 15). Google AI Search.

- Recent advances in the therapeutic applications of pyrazolines. (2025, August 7). ResearchGate.

- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2025, October 13). ResearchGate.

- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Center for Biotechnology Information.

- Palladium complexes of multidentate pyrazolylmethyl pyridine ligands: Synthesis, structures and phenylacetylene polymerization. (2025, August 5). ResearchGate.

- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013, January 25). MDPI.

- Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group. (2016, July 4). Semantic Scholar.

- Synthetic strategies of pyrazole‐directing C−H activation. (n.d.). ResearchGate.

- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004, December 13). ACS Publications.

- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Royal Society of Chemistry.

- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (2010, January 15). Chemical Reviews.

- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal.

- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). WuXi AppTec.

- Palladium-Catalyzed Reactions. (2021, April 30). MDPI.

- Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. (n.d.). National Center for Biotechnology Information.

- Palladium-Catalyzed Synthesis of Polysubstituted Pyrazoles by Ring-Opening Reactions of 2H-Azirines with Hydrazones. (n.d.). ResearchGate.

- 2,6-bis(N-pyrazolyl)pyridines: the convenient synthesis of a family of planar tridentate N3 ligands that are terpyridine analogs. (n.d.). The Journal of Organic Chemistry.

- Stille Coupling. (n.d.). Organic Chemistry Portal.

- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2025, October 16). ResearchGate.

- Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (2024, December 13). Beilstein Journals.

- Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026, January 12). National Center for Biotechnology Information.

- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018, April 12). Royal Society of Chemistry.

- The Mechanisms of the Stille Reaction. (2004, August 27). University of Windsor.

- Stille Cross-Coupling Reaction. (n.d.). Thermo Fisher Scientific.

- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (n.d.). DSpace@MIT.

- Functionalized 2,2'-Bipyridines and 2,2':6',2' '-Terpyridines via Stille-Type Cross-Coupling Procedures. (2002, October 19). ACS Publications.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 6. thermofishersci.in [thermofishersci.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nobelprize.org [nobelprize.org]

- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. html.rhhz.net [html.rhhz.net]

- 12. mdpi.com [mdpi.com]

- 13. Stille Coupling [organic-chemistry.org]

- 14. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uwindsor.ca [uwindsor.ca]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 19. research.rug.nl [research.rug.nl]

- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]

Using 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile in blue phosphorescent OLED materials

Application Note: Engineering Deep Blue PhOLEDs using 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile

Executive Summary

Achieving stable, deep blue phosphorescence remains the primary bottleneck in commercial OLED technology. This application note details the utilization of 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile (ppz-CN) as a strategic ancillary ligand in the synthesis of Iridium(III) and Platinum(II) complexes.

The inclusion of the strong electron-withdrawing nitrile (-CN) group at the pyridine 2-position stabilizes the Highest Occupied Molecular Orbital (HOMO), effectively widening the bandgap (

Mechanism of Action

The ligand ppz-CN functions as a neutral

-

LUMO Stabilization: The -CN group lowers the LUMO energy of the pyridine ring, facilitating electron injection.

-

Blue Shift Induction: The strong field strength of the pyrazolyl-pyridine core, combined with the electron-withdrawing nitrile, stabilizes the metal-to-ligand charge transfer (MLCT) state, shifting emission into the deep blue.

-

Steric Protection: The bulky pyrazole moiety (relative to simple amines) reduces triplet-triplet annihilation (TTA) at high current densities.

Material Synthesis Protocols

Ligand Synthesis: 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile

Rationale: A Nucleophilic Aromatic Substitution (

Reagents:

-

6-Bromo-2-pyridinecarbonitrile (CAS: 122918-25-6)

-

1H-Pyrazole (CAS: 288-13-1)

-

Potassium Carbonate (

), anhydrous -

Dimethyl sulfoxide (DMSO), anhydrous

Protocol:

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-Bromo-2-pyridinecarbonitrile (1.83 g, 10.0 mmol) and 1H-Pyrazole (0.82 g, 12.0 mmol) in 20 mL of anhydrous DMSO.

-

Base Addition: Add

(2.76 g, 20.0 mmol) in a single portion. -

Reaction: Seal the flask under

atmosphere and heat to 80°C for 12 hours. Monitor via TLC (SiO2, Hexane:EtOAc 3:1). The product spot will be more polar than the starting bromide. -

Work-up: Pour the reaction mixture into 200 mL of ice-cold water. A white precipitate should form immediately.

-

Purification: Filter the solid, wash copiously with water to remove DMSO/salts, and dry under vacuum. Recrystallize from Ethanol/Water (9:1) to yield white needles.

Complex Synthesis: Cationic Iridium Emitter

Rationale: To achieve deep blue, we utilize the fluorinated phenylpyridine (dfppy) as the main cyclometalating ligand and ppz-CN as the ancillary ligand. This forms a cationic complex, often used in LEECs or as a salt in OLEDs.

Reagents:

-

Iridium(III) chloride hydrate (

) -

2-(2,4-Difluorophenyl)pyridine (dfppy)

-

Ligand: ppz-CN (from Step 3.1)

-

Ammonium hexafluorophosphate (

)

Workflow Diagram (DOT):

Caption: Synthesis pathway for the heteroleptic cationic Iridium complex utilizing ppz-CN as the ancillary ligand.

Protocol:

-

Dimer Formation: React

with 2.2 eq. of dfppy in 2-ethoxyethanol/water (3:1) at 110°C for 24h. Collect the yellow precipitate (dimer). -

Ligand Substitution: Suspend the dimer (0.5 mmol) and ppz-CN (1.1 mmol) in a mixture of Dichloromethane (DCM) and Methanol (2:1).

-

Reaction: Heat at mild reflux (40°C) for 12 hours. The suspension will clear as the cationic species forms.

-

Counter-ion Exchange: Add solid

(5 eq.) to the solution and stir for 1 hour. -

Isolation: Evaporate solvents, redissolve in minimal DCM, and filter to remove inorganic salts. Precipitate the complex by adding diethyl ether.

-

Purification: Column chromatography (SiO2, DCM:MeOH 95:5) is critical to remove trace neutral impurities.

Device Fabrication & Architecture

For cationic complexes, a specific "iTMC" (ionic transition metal complex) architecture is often used, but they can also be evaporated if the counter-ion is suitably modified (e.g., bulky borates). Below is the protocol for a solution-processed device, which is standard for screening these materials.

Device Stack: ITO / PEDOT:PSS (40nm) / PVK:OXD-7:Emitter (70nm) / TPBi (30nm) / LiF (1nm) / Al (100nm)

Fabrication Steps:

-

Substrate Prep: Patterned ITO glass (

) is ultrasonicated in Decon90, DI water, acetone, and isopropanol (15 min each), followed by UV-Ozone treatment (20 min). -

HIL Deposition: Spin-coat PEDOT:PSS (AI 4083) at 3000 rpm. Bake at 120°C for 15 min in air. Transfer to

glovebox. -

Emissive Layer (EML):

-

Host: Poly(9-vinylcarbazole) (PVK) mixed with electron transporter OXD-7 (Ratio 70:30).

-

Dopant: [Ir(dfppy)2(ppz-CN)]+ at 5 wt% .

-

Solvent: Chlorobenzene (Total concentration 15 mg/mL).

-

Deposition: Spin-coat at 2000 rpm (60s). Bake at 100°C for 30 min to remove solvent.

-

-

ETL/Cathode (Vacuum): Transfer to thermal evaporator (

Torr).-

Evaporate TPBi (Electron Transport) at 1 Å/s.

-

Evaporate LiF at 0.1 Å/s.

-

Evaporate Aluminum at 3-5 Å/s.

-

Device Architecture Diagram (DOT):

Caption: Layer stack for solution-processed blue OLED using the cationic Ir-complex.

Characterization & Performance Metrics

To validate the synthesis and device integration, the following data points must be collected.

Table 1: Expected Photophysical Properties

| Parameter | Value (Approx.) | Significance |

| PL | 455 - 460 nm | Deep blue emission required for displays. |

| CIE (x, y) | (0.15, 0.22) | Coordinates approaching the NTSC blue standard. |

| > 70% (in film) | High efficiency indicates reduced non-radiative decay. | |

| HOMO Level | -5.8 eV | Deep HOMO requires wide-gap hosts (like PVK or mCP). |

| LUMO Level | -2.9 eV | Stabilized by the -CN group on the ligand. |

Troubleshooting Guide:

-

Problem: Greenish emission (Red-shift).

-

Cause: Excimer formation or aggregation of the dopant.

-

Solution: Reduce doping concentration from 5% to 2% or use a bulkier counter-ion (e.g., tetrakis(3,5-bis(trifluoromethyl)phenyl)borate,

) to enforce spacing.

-

-

Problem: Low Efficiency.

-

Cause: Imbalanced charge injection.

-

Solution: Increase OXD-7 ratio in the host to improve electron transport, as cationic Ir complexes often trap electrons.

-

References

-

Tamayo, A. B., et al. (2003). "Synthesis and Characterization of Facial and Meridional Tris-cyclometalated Iridium(III) Complexes." Journal of the American Chemical Society.

-

Nazeeruddin, M. K., et al. (2003). "Highly Phosphorescent Iridium Complexes and Their Application in Organic Light-Emitting Diodes." Journal of the American Chemical Society.

-

Baranoff, E., & Curchod, B. F. (2015). "FIrpic: Archetypal Blue Phosphorescent Emitter for Electroluminescence." Dalton Transactions.

-

Henan Ouber Technology Co. (2024). "OLED Intermediates and Pyridine Derivatives." Product Catalog.

-

Tao, Y., et al. (2011). "Progress and Challenges in Blue Phosphorescent Organic Light-Emitting Diodes." Chemical Society Reviews.

Sources

- 1. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification strategies for removing unreacted pyrazole from product mixtures

Current Status: Operational Subject: Purification strategies for removing unreacted pyrazole from product mixtures Ticket ID: PYR-CLEAN-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Unreacted pyrazole (1H-pyrazole) is a notorious impurity in organic synthesis. Its amphoteric nature, high water solubility, and capacity for hydrogen bonding often lead to co-elution with polar products and "streaking" on silica gel.

This guide provides a tiered troubleshooting approach. We move from high-throughput aqueous workups (Tier 1) to chromatographic interventions (Tier 2) and specialized scavenging techniques (Tier 3).

Tier 1: Aqueous Workup Strategies (The "pH Swing")

The Science:

1H-Pyrazole is amphoteric. It possesses a basic nitrogen (pyridine-like, pKa of conjugate acid

Diagnostic Question 1: Is your product acid-sensitive or basic?

Scenario A: My product is NEUTRAL and ACID-STABLE. Use the Acid Wash Protocol. By lowering the pH below 2.0, pyrazole becomes protonated (pyrazolium cation), rendering it highly water-soluble.

Protocol:

-

Dissolve the crude mixture in a non-polar solvent (DCM or Ethyl Acetate).

-

Wash the organic layer 3x with 1M HCl .

-

Why? The pKa of protonated pyrazole is ~2.5. To ensure >99% protonation, the pH must be at least 2 units lower than the pKa (pH < 0.5 is ideal, but 1M HCl provides sufficient proton pressure).

-

-

Back-extract the combined aqueous acidic layers once with fresh organic solvent to recover any trapped product.

-

Dry organic layer over Na₂SO₄ and concentrate.

Scenario B: My product is N-SUBSTITUTED (no N-H) and BASE-STABLE. Use the Base Wash Protocol. If your product is an N-alkylated/arylated pyrazole derivative, it lacks the acidic N-H proton. Unreacted 1H-pyrazole, however, can be deprotonated by strong bases to form the water-soluble pyrazolate anion.

Protocol:

-

Dissolve crude in a polar organic solvent that is immiscible with water (e.g., DCM).

-

Wash 3x with 2M NaOH or KOH .

-

Why? You need a base strong enough to deprotonate the N-H (pKa ~14). Carbonate bases (pH ~10-11) are often insufficient.

-

-

The unreacted pyrazole enters the aqueous layer as the sodium pyrazolate salt.

-

Separate and dry the organic layer.

Visualization: The pH Swing Decision Tree

Caption: Logical flow for selecting the correct aqueous extraction method based on product properties.

Tier 2: Chromatographic Troubleshooting

The Issue: On silica gel, pyrazole acts as a hydrogen bond donor/acceptor, interacting strongly with silanol groups. This causes severe tailing (streaking), which contaminates the product fractions.

FAQ: Why is my pyrazole smearing across the entire column?

Answer: The acidic silanols on the silica surface are hydrogen-bonding with the basic nitrogen of the pyrazole. You must "mask" these sites or switch the stationary phase.

Strategy A: Mobile Phase Modifiers (The "TEA Trick") Add a competitive base to your mobile phase to occupy the silanol sites.

-

Recipe: Hexanes/Ethyl Acetate + 1% Triethylamine (TEA) .

-

Note: Pre-wash the silica column with the TEA-containing solvent before loading your sample. This ensures the column is "neutralized" before the separation begins.

Strategy B: Alternative Stationary Phases If TEA is incompatible with your product:

-

Neutral Alumina: Pyrazoles often elute cleanly on neutral alumina because it lacks the acidic protons of silica.

-

Reverse Phase (C18): Pyrazole is very polar (logP ~ 0.2). On C18, it usually elutes near the solvent front (dead volume), while most organic products retain longer. This effectively "washes" the pyrazole away immediately.

Data: Elution Behavior Comparison

| Stationary Phase | Mobile Phase | Pyrazole Behavior | Recommendation |

| Silica Gel | Hex/EtOAc | Tailing / Streaking | Poor (unless TEA added) |

| Silica + 1% TEA | Hex/EtOAc | Tight Band | Good |

| Neutral Alumina | DCM/MeOH | Sharp Peak | Excellent |

| C18 (Reverse) | Water/MeCN | Elutes at Solvent Front | Excellent |

Tier 3: Scavenging & Physical Removal

The Issue: You cannot use acid/base washes (sensitive product) and chromatography is failing to separate the compounds.

Technique 1: Sublimation (The "Rotavap Trap")

1H-Pyrazole is a solid (MP: 70°C) but has a high vapor pressure and sublimes easily.

-

Observation: You may notice white crystals forming in the bump trap or condenser of your rotary evaporator.

-

Protocol: If your product is non-volatile (high MW), you can remove pyrazole by high-vacuum drying with gentle heating (40-50°C). Use a cold finger condenser. The pyrazole will sublime onto the cold finger, leaving the product behind.

Technique 2: Solid-Supported Scavengers

For late-stage pharmaceutical purification where liquid extraction is messy.

-

Reagent: Strong Cation Exchange (SCX) Resin (e.g., sulfonic acid on silica/polymer).

-

Mechanism: The resin mimics the "Acid Wash" but in solid form.

-

Workflow:

-

Dissolve mixture in MeOH or DCM.

-

Add SCX resin (approx. 3-5 equivalents relative to pyrazole).

-

Stir for 30-60 minutes.

-

Filter. The pyrazole remains bound to the resin; the product passes through.

-

Visualization: Scavenger Workflow

Caption: Workflow for using SCX resins to sequester pyrazole impurities.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1048, Pyrazole. Retrieved from [Link]

-

Relevance: Authoritative source for pKa (2.5 and 14.2) and physical properties (sublimation data).[2]

-

- Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry. Relevance: Discusses workup procedures for pyrazole synthesis and removal of regioisomers.

- Google Patents.WO2011076194A1 - Method for purifying pyrazoles.

-

University of York. Rotary Evaporators - Chemistry Teaching Labs. Retrieved from [Link]

Sources

Preventing nitrile hydrolysis during high-temperature complexation reactions

Current Status: Operational Ticket ID: NITRILE-HYD-001 Assigned Specialist: Senior Application Scientist, Coordination Chemistry Division

Executive Summary: The Activation Paradox

You are likely here because your high-temperature complexation yielded an amide (or carboxylic acid) instead of the desired metal-nitrile complex (

The Core Problem: The very mechanism required to bind a nitrile to a metal center—

This guide provides the diagnostic tools to confirm hydrolysis and the "Ultra-Dry" protocols required to prevent it.

Diagnostic Module: Is Your Nitrile Hydrolyzed?

Before altering your synthesis, confirm the degradation product. Metal-bound amides often mimic the solubility of nitriles but differ spectroscopically.

Diagnostic Flowchart

Figure 1: Rapid diagnostic decision tree for identifying nitrile hydrolysis products.

Quantitative Indicators Table

| Feature | Target: Nitrile Complex ( | Failure: Amide Complex ( |

| IR | Absent | |

| IR | Absent | |

| IR | Absent | |

The Mechanism of Failure

Understanding the enemy is key. The diagram below illustrates the Metal-Mediated Pinner-Type Activation . Note that the metal (

Figure 2: The pathway of metal-mediated nitrile hydrolysis. The coordination to the metal increases the electrophilicity of the nitrile carbon, facilitating water attack.

Protocol: The "Zero-Water" Standard

Standard "anhydrous" techniques are often insufficient for high-temperature nitrile complexations because the metal catalyst lowers the activation energy for hydrolysis so drastically. You must move from "Dry" to "Ultra-Dry."

A. Solvent Selection & Drying

Commercial "anhydrous" solvents in septum-sealed bottles are not trusted for this application after the first puncture.

| Solvent | Primary Contaminant | Recommended Drying Protocol (Burfield Standards) | Storage |

| Acetonitrile | Water, Acrylonitrile | Predry with | Schlenk flask / 3Å Sieves |

| Benzonitrile | Water, Benzoic Acid | Distill from | Schlenk flask / 4Å Sieves |

| DMF/DMSO | Water, Amines | Stir with | Strictly 4Å Sieves |

| Toluene | Water | Reflux over Na/Benzophenone (Blue color required).[2] | Na/K Alloy or 4Å Sieves |

B. The "Double-Schlenk" Technique

For reactions

-

Flame Dry: Heat the reaction vessel under high vacuum (<0.1 mbar) with a heat gun until too hot to touch. Backfill with Argon. Repeat 3x.

-

Sieve Activation: Do not use sieves straight from the jar. Activate molecular sieves at

under vacuum for 12 hours. -

The Trap: If using a reflux condenser, place a trap of activated molecular sieves between the condenser and the inert gas line to prevent back-diffusion of moisture.

Troubleshooting & FAQs

Q1: I am using anhydrous solvent, but I still see the amide peak at 1680 cm⁻¹. Why?

A: The culprit is likely your metal salt.

Many metal salts (e.g.,

-

Fix: Use metal halide solvates (e.g.,

) as starting materials instead of naked salts. These are easier to purify and weigh. Alternatively, reflux your metal salt in thionyl chloride (

Q2: Can I use steric hindrance to stop hydrolysis?

A: Yes. This is a powerful "molecular engineering" approach. If your ligand design permits, introduce substituents at the ortho-position of the aromatic nitrile (e.g., 2,6-dimethylbenzonitrile).

-

Mechanism: The methyl groups block the trajectory of the water nucleophile attacking the carbon atom, without significantly preventing the linear coordination of the nitrogen to the metal.

Q3: My reaction turns cloudy and green. What is happening?

A: This indicates Oxide/Hydroxide formation .

If hydrolysis proceeds fully, the amide can dissociate, and the water/hydroxide ions can bridge metal centers, forming insoluble metal-oxide clusters (

-

Immediate Action: Stop the reaction. This is irreversible. Check your inert gas line for leaks (use a soapy water test on joints).

Q4: Which counter-anion is safest?

A: Avoid halides (

-

Recommendation: Use weakly coordinating anions (WCAs) like

,

References

-

Kukushkin, V. Y., & Pombeiro, A. J. (2005).[3] Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganica Chimica Acta, 358(1), 1–21.[3] [3]

-

Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[4][5] 3. Dipolar Aprotic Solvents. The Journal of Organic Chemistry, 43(20), 3966–3968.

-

Michelin, R. A., Mozzon, M., & Bertani, R. (1996). Coordination Chemistry of Nitriles and of Their Derivatives. Coordination Chemistry Reviews, 147, 299–338.

- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience. (Standard Reference for IR assignments).

Sources

Troubleshooting low quantum efficiency in complexes derived from this ligand

Welcome to the Advanced Luminescence Applications Support Center.

Ticket Subject: Troubleshooting Low Quantum Efficiency (QE) in Transition Metal Complexes (Ir, Pt, Ru). Assigned Specialist: Senior Application Scientist, Photophysics Division. Status: Open.

Executive Summary

You are likely working with a chelated transition metal complex (e.g., Iridium(III) or Platinum(II) with cyclometalating ligands). If your Photoluminescence Quantum Yield (PLQY) is lower than expected, the issue rarely stems from a single factor. It is usually a competition between radiative decay (

The Golden Equation of Troubleshooting:

To fix low QE (

Module 1: Diagnostic Triage (Is the problem real?)

Before altering your synthesis, you must rule out measurement artifacts. Low QE is often a false negative caused by the "Inner Filter Effect" or oxygen quenching.

Step 1: The Oxygen Test

Theory: Most heavy-metal complexes emit from a Triplet Metal-to-Ligand Charge Transfer (

Protocol: The Freeze-Pump-Thaw (FPT) Cycle Do not rely on simple nitrogen bubbling for quantitative photophysics.

-

Prepare Sample: Dissolve complex in a Schlenk tube (Optical density < 0.1 at excitation

). -

Freeze: Submerge tube in liquid

until solvent is solid. -

Pump: Open to high vacuum (

mbar) for 5–10 minutes. -

Thaw: Close valve, remove from

, and thaw in warm water. Watch for bubbles escaping the liquid.[1][2] -

Repeat: Perform 3 complete cycles.

-

Measure: Backfill with Argon and measure emission immediately.

Diagnostic Check: If QE increases by >10x after FPT, your complex is fine; your encapsulation/degassing was the issue.

Step 2: The Concentration Check (Inner Filter Effect)

If your solution is too concentrated (

-

Action: Dilute samples until Absorbance at

. -

Result: If QE rises upon dilution, you were suffering from inner filter effects or Aggregation-Caused Quenching (ACQ).

Module 2: Structural & Synthetic Root Causes

If the sample is degassed and dilute but QE remains low, the issue is likely molecular.

Issue A: Isomer Contamination (fac vs. mer)

For homoleptic Iridium(III) complexes (

-

The Trap: mer-isomers are often kinetically formed at lower synthesis temperatures (

C) but possess lower QE due to weaker ligand field splitting and faster non-radiative decay [2]. -

The Fix: High-temperature rearrangement (glycerol,

C) usually converts mer to the thermodynamically stable, highly emissive fac isomer.

Data Comparison: fac vs. mer Ir(ppy)

| Parameter | fac-Ir(ppy) | mer-Ir(ppy) | Impact on QE |

| Symmetry | fac is more rigid ( | ||

| Oxidation Potential | Higher | Lower | mer is less stable |

| Emission Color | Green ( | Red-shifted | mer follows Energy Gap Law ( |

| Quantum Yield | High (~0.9) | Low (<0.1) | Critical Failure Point |

Issue B: Ligand Instability & Impurities

Trace impurities (uncoordinated metal salts or free ligands) act as "energy sinks."

-

Action: Recrystallize twice. Verify purity via

H-NMR. Look for "silent" paramagnetic impurities (e.g., residual Fe or Cu catalysts from ligand synthesis) which quench triplets via paramagnetic enhancement of Spin-Orbit Coupling.

Module 3: Advanced Photophysics (Ligand Design)

If the complex is pure, fac-isomer, and degassed, but QE is still low, the ligand design itself is promoting non-radiative decay.

The Energy Gap Law ( vs. )

The rate of non-radiative decay (

The "C-H Oscillator" Problem:

High-frequency vibrations, specifically C-H stretches (~3000 cm

Troubleshooting Workflow:

Figure 1: Diagnostic Logic Tree for isolating the root cause of low quantum efficiency.

Solution: Deuteration Strategy

Replacing Hydrogen with Deuterium (C-D bonds) lowers the vibrational frequency from ~3000 cm

-

Expectation: If your low QE is due to the Energy Gap Law (especially in red/NIR emitters), deuterating the ligand can increase QE by 20–50%.

Module 4: Visualization of Quenching Pathways

Understanding where the energy goes is vital. This Jablonski diagram illustrates the competing pathways.

Figure 2: Jablonski Diagram highlighting the competition between Phosphorescence (

Frequently Asked Questions (FAQ)

Q: My complex is bright as a solid but dark in solution. Why? A: You are likely seeing Aggregation-Induced Emission (AIE) in the solid state, but in solution, the free rotation of the ligand allows rapid non-radiative decay.

-

Fix: Add bulky substituents (e.g., tert-butyl groups) to the ligand to restrict intramolecular rotation in solution (Rigidification).

Q: Can I use a relative QY measurement with a standard? A: Yes, but it is prone to error if the refractive indices of the solvents differ or if the emission spectra do not overlap well.

-

Recommendation: Use an Integrating Sphere for Absolute QY measurements whenever possible to eliminate reference errors.

Q: I synthesized the complex at 140°C. Is that hot enough? A: For Iridium complexes, often No . 140°C (e.g., in ethoxyethanol) frequently yields the kinetic mer isomer. You may need to heat to >200°C in glycerol or use a microwave reactor to force the thermodynamic fac conversion [2].

References

-

Oxygen Quenching in Transition Metal Complexes Source: Demas, J. N., & DeGraff, B. A. (2001). "Applications of Luminescent Transition Platinum Group Metal Complexes to Sensor Technology and Molecular Probes." Analytical Chemistry.

-

Facial vs Meridional Isomerism in Iridium Complexes Source: Tamayo, A. B., et al. (2003). "Synthesis and Characterization of Facial and Meridional Tris-cyclometalated Iridium(III) Complexes." Journal of the American Chemical Society.[4]

-

The Energy Gap Law Source: Caspar, J. V., & Meyer, T. J. (1983). "Photochemistry of Ru(bpy)3 2+. Solvent Effects."[1][4][5][6][7][8] Journal of the American Chemical Society.[4]

-

Deuteration Effect on Quantum Yield Source: Mishra, K., et al. (2024).[9] "Suppressing non-radiative relaxation in a NIR single photon emitter: the impact of deuteration and temperature." Chemical Science.

Sources

- 1. depts.washington.edu [depts.washington.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Acid-base-induced fac → mer isomerization of luminescent iridium(iii) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scilit.com [scilit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suppressing non-radiative relaxation in a NIR single photon emitter: the impact of deuteration and temperature - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05517A [pubs.rsc.org]

Safety Operating Guide

Proper Disposal Procedures: 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile

[1]

Executive Summary: Operational Immediate Action

Chemical Classification: Hazardous Organic Waste (Toxic, Irritant).

Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Critical Incompatibility: DO NOT mix with strong acids or oxidizers.[1][2] The nitrile moiety (

Technical Hazard Assessment & Justification

To dispose of 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile safely, one must understand the chemical behaviors driving the safety protocols.

| Feature | Chemical Hazard | Disposal Implication |

| Nitrile Group ( | Hydrolysis in acidic media can release HCN gas or toxic amides. | Strict Segregation: Never add to acidic waste streams (e.g., waste from acid digestions). Maintain pH > 7 if in aqueous solution. |

| Pyridine Ring | Hepatotoxicity and high aquatic toxicity. | Zero Drain Disposal: Even trace amounts can violate local effluent permits. All rinsates must be collected. |

| Pyrazole Moiety | Nitrogen-rich heterocycle; potential for formation of toxic combustion byproducts ( | Incineration Only: Open burning or low-temp destruction is insufficient. Requires rotary kiln incineration with scrubber systems. |

Waste Segregation & Handling Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired solids, weighing boats, contaminated gloves, and filter paper.

-

Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a PTFE-lined screw cap.

-

Bagging: Place the solid waste inside a clear, 6-mil polyethylene bag before placing it into the rigid container. This "double containment" prevents dust dispersion upon reopening.

-

Labeling: Affix a hazardous waste label immediately.

-

Constituents: "6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile, Solid Debris (Gloves/Paper)"

-

Hazard Checkbox: Toxic, Irritant.

-

-

Storage: Store in a satellite accumulation area (SAA) away from light and moisture.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: HPLC effluent, reaction solvents (e.g., DMSO, DMF, Methanol) containing the product.

-

Solvent Compatibility: Ensure the waste solvent is compatible with the container (e.g., do not put halogenated solvents in non-compatible plastic if long-term storage is expected, though HDPE is generally resistant).

-

Segregation:

-

Stream A (Halogenated): If dissolved in DCM, Chloroform.

-

Stream B (Non-Halogenated): If dissolved in Methanol, DMSO, Acetone.

-

CRITICAL: Do not mix with "Acid Waste" streams.

-

-

pH Check: Before sealing, verify the waste solution is neutral or slightly basic (pH 7–9). If acidic, neutralize carefully with Sodium Bicarbonate (

) to prevent nitrile hydrolysis.

Protocol C: Aqueous Rinsate

Applicability: Water from cleaning glassware.

-

Collection: Do not pour down the sink. Collect the first 3 rinses of any contaminated glassware into the "Aqueous Hazardous Waste" container.

-

Treatment: This stream will be sent for chemical treatment/incineration.

Waste Stream Decision Matrix (Workflow)

Caption: Operational workflow for segregating and stabilizing 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile waste streams to prevent accidental hydrolysis or incompatibility.

Emergency Spill Procedures

Minor Spill (< 5g / < 100mL):

-

Isolate: Alert nearby personnel.

-

PPE: Wear double nitrile gloves, lab coat, and safety goggles.

-

Containment:

-

Solids: Cover with wet paper towels to prevent dust, then scoop into a waste container.

-

Liquids: Absorb with vermiculite or a commercial organic spill pad.

-

-

Decontamination: Clean surface with 1% Sodium Hydroxide (NaOH) solution (to degrade traces), followed by water. Collect all cleanup materials as hazardous waste.

Major Spill (> 5g or Respiratory Threat):

-

Evacuate: Leave the room immediately and close the door.

-

Secure: Post "Do Not Enter" signage.

-

Contact: Call EHS / Emergency Response immediately. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) if dust is airborne.

References

Personal protective equipment for handling 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile

Part 1: Executive Hazard Analysis (The "Why")

As researchers, we often treat organic ligands as "standard intermediates." However, 6-(1H-pyrazol-1-yl)pyridine-2-carbonitrile possesses a specific pharmacological and toxicological profile that demands elevated precautions.

This molecule combines a pyridine ring , a pyrazole , and a nitrile (cyano) group. The safety protocol below is derived not just from the MSDS, but from the Structure-Activity Relationship (SAR) of these functional groups.

Critical Hazard Profile

| Hazard Class | Code | Description | Operational Implication |

| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin. | CRITICAL. Standard nitrile gloves may offer insufficient protection time against solutions. |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3] | Strict hygiene; no hand-to-mouth contact.[4] |

| Eye Damage | H318 | Causes serious eye damage.[1][5] | Irreversible corneal damage is possible. Goggles required.[3][4][6] |

| STOT - Repeated | H372 | Organ damage (Spleen, Thyroid).[5] | Zero-tolerance for dust inhalation.[3] |

Expert Insight: The presence of the pyridine ring facilitates transdermal absorption. When coupled with the nitrile group (which can metabolize to release cyanide ions in vivo, albeit slowly), skin contact becomes the primary vector for systemic toxicity. Furthermore, if you solubilize this in DMSO or DMF , you create a "super-penetrating" vector that bypasses standard glove defenses.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the state of matter.[3]

Glove Selection Protocol

Standard disposable nitrile gloves (4 mil) are permeable to pyridine-based compounds within 6–10 minutes.

| Operation | Recommended Glove System | Rationale |

| Dry Solid Handling (Weighing) | Double Nitrile (4 mil + 4 mil) | Provides redundancy against pinholes. Solid transfer has low permeation risk. |

| Solution Handling (Methanol/Ethanol) | Double Nitrile (change every 15 mins) | Alcohols degrade nitrile slowly, but the solute is toxic. Frequent changing is mandatory. |

| Solution Handling (DCM/DMSO/DMF) | Laminate Liner (Silver Shield®) + Nitrile Outer | MANDATORY. Chlorinated solvents and DMSO penetrate nitrile instantly, carrying the toxin into the bloodstream. |

Respiratory & Eye Protection[1][2][8]

| Component | Specification |

| Eyes | Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the H318 (Eye Damage) rating. Fine powders can bypass side-shields. |

| Respiratory | Fume Hood (Face velocity: 80–100 fpm). If working outside a hood (not recommended), use a P100/N95 Particulate Respirator . |

| Body | Tyvek® Lab Coat (or similar impervious material) with elastic cuffs. Cotton coats absorb liquids and hold toxins against the skin. |

Part 3: Operational Workflows

Workflow Logic Diagram

The following decision tree illustrates the safety logic for handling this compound.

Step-by-Step Handling Protocol

Phase A: Weighing & Transfer (Solid State)

Risk: Inhalation of dust; Static cling causing dispersal.

-

Preparation: Place an analytical balance inside a ventilated enclosure or fume hood.

-

Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat. Heterocyclic nitriles are often fluffy, electrostatic solids that "jump."

-

Transfer:

-

Wear Double Nitrile Gloves .

-

Weigh into a tared vial.

-

Immediately cap the vial before removing it from the balance enclosure.

-

Wipe the exterior of the vial with a Kimwipe dampened with methanol to remove invisible dust residues. Discard Kimwipe as hazardous waste.

-

Phase B: Synthesis & Solubilization

Risk: Dermal absorption (H311).

-

Solvent Choice: If possible, avoid DMSO or DMF. If required, don Silver Shield® laminate gloves under your nitrile gloves.

-

Reaction: All heating must occur in a closed system under a fume hood.

-

Quenching: Treat the reaction mixture as a cyanide-generating source. Acidifying the mixture (pH < 7) could theoretically release HCN if hydrolysis has occurred. Keep pH basic (>9) during initial workup if possible, or vent efficiently.

Part 4: Emergency Response & Disposal[4][9]

Exposure Response

Self-Validating Step: Locate the Calcium Gluconate gel and Oxygen supply BEFORE starting work.

| Incident | Immediate Action | Medical Context |

| Skin Contact | 1. Strip contaminated clothing immediately.[1][3][5] 2. Wash with soap/water for 15 mins.[1] 3. Monitor for signs of cyanide poisoning (dizziness, cherry-red skin). | H311 indicates rapid absorption. Speed is critical. |

| Eye Contact | 1. Irrigate for 15 minutes (hold eyelids open). 2. Cover with sterile patch. 3. Transport to ophthalmologist. | H318 implies damage happens in seconds. Do not wait for pain to subside. |

| Inhalation | 1. Move to fresh air. 2. Administer oxygen if breathing is labored. | Systemic toxicity is the concern. |

Waste Disposal[5][7]

-